molecular formula C10H8N2O5S B5669757 C10H8N2O5S

C10H8N2O5S

Cat. No.: B5669757
M. Wt: 268.25 g/mol
InChI Key: ZYANXQZKMPJBBF-UHFFFAOYSA-N
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Description

C₁₀H₈N₂O₅S, identified as 4-(4-Nitrophenyl)-3,5-thiomorpholinedione 1-oxide (CAS 374565-49-8), is a heterocyclic compound with a molecular weight of 268.25 g/mol . Its structure comprises a thiomorpholine ring (containing sulfur), two ketone groups (dione), a 4-nitrophenyl substituent, and an N-oxide group. This compound is notable for its application in pharmaceuticals, particularly in quality control testing for Trapidil Tablets, where its dissolution profile is monitored using UV spectrophotometry at 307 nm . The synthesis of C₁₀H₈N₂O₅S involves multi-step organic reactions, including nitration and oxidation, as inferred from analogous procedures in .

Properties

IUPAC Name

3-(carboxymethyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O5S/c1-4-6-8(18-7(4)10(16)17)11-3-12(9(6)15)2-5(13)14/h3H,2H2,1H3,(H,13,14)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYANXQZKMPJBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-amino-5-nitro-2-naphthalenesulfonic acid typically involves the nitration of 2-naphthylamine-5-sulfonic acid. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The process involves the following steps:

    Nitration: 2-naphthylamine-5-sulfonic acid is treated with a mixture of nitric acid and sulfuric acid at a temperature range of 0-5°C to introduce the nitro group.

    Isolation: The reaction mixture is then neutralized, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the production of 8-amino-5-nitro-2-naphthalenesulfonic acid follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amino group can be converted to a nitro group or other oxidized forms.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonic acid group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite can be used for reduction.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitro derivatives or other oxidized products.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted naphthalenesulfonic acid derivatives.

Scientific Research Applications

8-amino-5-nitro-2-naphthalenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments. Its unique functional groups make it a valuable starting material for various organic synthesis reactions.

    Biology: The compound is used in biochemical assays and as a staining agent in microscopy.

    Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 8-amino-5-nitro-2-naphthalenesulfonic acid involves its interaction with various molecular targets. The amino and nitro groups can participate in redox reactions, influencing cellular processes. The sulfonic acid group enhances the compound’s solubility and reactivity. The compound can act as an electron donor or acceptor, facilitating various biochemical reactions.

Comparison with Similar Compounds

Structural Similarities :

  • Both compounds feature a heterocyclic ring (quinoline vs. thiomorpholine) and an N-oxide group.
  • Chlorine substitution in quinoline contrasts with the nitro group in C₁₀H₈N₂O₅S.

Functional Differences :

  • Molecular Weight: 216.07 g/mol (quinoline derivative) vs. 268.25 g/mol (thiomorpholine) .
  • Applications: Quinoline derivatives are often explored for antimicrobial or anticancer activity, whereas C₁₀H₈N₂O₅S is linked to cardiovascular drugs like Trapidil .

(2E)-4-Oxo-4-{4-[(1,3-thiazol-2-ylamino)sulfonyl]anilino}-2-butenoic Acid (C₁₃H₁₁N₃O₅S₂)

Functional Similarities :

  • Both contain sulfur (thiazole vs. thiomorpholine) and nitro/sulfonyl groups , which enhance electronic interactions in drug-receptor binding.

Key Differences :

  • Molecular Weight : 377.38 g/mol vs. 268.25 g/mol .
  • Solubility: The butenoic acid group in C₁₃H₁₁N₃O₅S₂ confers pH-dependent solubility, whereas C₁₀H₈N₂O₅S is water-soluble under tested conditions .

Data Tables: Comparative Analysis

Parameter C₁₀H₈N₂O₅S 4-Chloroquinoline 1-oxide HCl C₁₃H₁₁N₃O₅S₂
Molecular Formula C₁₀H₈N₂O₅S C₉H₇Cl₂NO C₁₃H₁₁N₃O₅S₂
Molecular Weight (g/mol) 268.25 216.07 377.38
Key Functional Groups Nitrophenyl, thiomorpholine-dione, oxide Quinoline, oxide, chloride Sulfonamide, thiazole, butenoic acid
Solubility Water-soluble (dissolution tested) Likely soluble (hydrochloride salt) pH-dependent (acidic/basic)
Applications Pharmaceutical analysis (Trapidil) Antimicrobial research Pharmaceutical intermediates

Research Findings and Functional Implications

  • C₁₀H₈N₂O₅S: Demonstrated stability in aqueous solutions, critical for tablet dissolution testing .
  • 4-Chloroquinoline 1-oxide HCl: Chlorine substituents improve lipophilicity, aiding blood-brain barrier penetration in CNS drug candidates .
  • C₁₃H₁₁N₃O₅S₂ : Sulfonamide groups are associated with enzyme inhibition (e.g., carbonic anhydrase), suggesting divergent therapeutic mechanisms compared to C₁₀H₈N₂O₅S .

Notes on Discrepancies and Limitations

  • Molecular Weight Conflict : reports a molecular weight of 284 for C₁₀H₈N₂O₅S, conflicting with CAS data (268.25 g/mol). This may stem from a calculation error or typographical mistake .

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